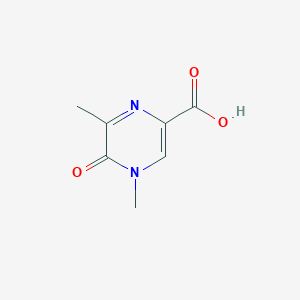
4-Azido-2-fluoro-1-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Azido-2-fluoro-1-methoxybenzene is an organic compound that belongs to the class of azido-substituted aromatic compounds It features a benzene ring substituted with an azido group (-N₃), a fluorine atom, and a methoxy group (-OCH₃)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-2-fluoro-1-methoxybenzene typically involves multiple steps starting from commercially available precursors. One common method includes:
Nitration: Starting with 2-fluoroanisole, the compound undergoes nitration to introduce a nitro group at the para position relative to the methoxy group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Diazotization: The amino group is converted to a diazonium salt using sodium nitrite and hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated systems to handle hazardous intermediates like diazonium salts and azides safely.
Chemical Reactions Analysis
Types of Reactions
4-Azido-2-fluoro-1-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles via click chemistry.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, copper(I) catalysts for click chemistry.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium on carbon.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Triazoles: Formed via click chemistry with alkynes.
Amines: Formed by reduction of the azido group.
Carbonyl Compounds: Formed by oxidation of the methoxy group.
Scientific Research Applications
4-Azido-2-fluoro-1-methoxybenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Materials Science: Utilized in the preparation of functionalized polymers and materials with specific properties.
Medicinal Chemistry: Investigated for its potential in drug discovery, particularly in the development of bioactive molecules and as a precursor for triazole-containing compounds.
Mechanism of Action
The mechanism of action of 4-Azido-2-fluoro-1-methoxybenzene largely depends on the specific reactions it undergoes. For example, in click chemistry, the azido group reacts with alkynes to form triazoles through a cycloaddition reaction. This reaction is catalyzed by copper(I) ions, which facilitate the formation of a triazole ring by stabilizing the transition state .
Comparison with Similar Compounds
Similar Compounds
4-Azido-1-methoxybenzene: Lacks the fluorine substituent, which can affect its reactivity and applications.
2-Fluoro-4-nitroanisole: Contains a nitro group instead of an azido group, leading to different reactivity and applications.
4-Azido-2-fluoroanisole: Similar structure but lacks the methoxy group, which can influence its chemical behavior.
Uniqueness
4-Azido-2-fluoro-1-methoxybenzene is unique due to the combination of the azido, fluoro, and methoxy groups on the benzene ring.
Properties
Molecular Formula |
C7H6FN3O |
|---|---|
Molecular Weight |
167.14 g/mol |
IUPAC Name |
4-azido-2-fluoro-1-methoxybenzene |
InChI |
InChI=1S/C7H6FN3O/c1-12-7-3-2-5(10-11-9)4-6(7)8/h2-4H,1H3 |
InChI Key |
MAQZGXJJABTHKB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N=[N+]=[N-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B13476086.png)

![Methyl 1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylate hydrochloride](/img/structure/B13476094.png)
![Tert-butyl N-[4-(acetylsulfanyl)-2-methylbutan-2-YL]carbamate](/img/structure/B13476099.png)
![1-[(3R)-1-benzylpiperidin-3-yl]methanamine dihydrochloride](/img/structure/B13476101.png)


![1-[1-(1,2-Oxazol-3-yl)cyclobutyl]methanamine hydrochloride](/img/structure/B13476146.png)

![9-Methyl-9-azabicyclo[3.3.1]nonan-3-ol hydrochloride](/img/structure/B13476176.png)


![8-Fluoro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B13476188.png)
![tert-butyl N-[5-(hydroxymethyl)-1,2-oxazol-3-yl]carbamate](/img/structure/B13476189.png)
